Substance P (1-7)(TFA)
Description
Enzymatic Cleavage of Substance P
The generation of SP(1-7) from the full-length Substance P molecule is primarily accomplished through the action of several key enzymes. These peptidases cleave the bond between Phenylalanine-7 and Phenylalanine-8 of the Substance P sequence (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2).
The primary enzymes implicated in the formation of SP(1-7) include:
Neprilysin (NEP) , also known as neutral endopeptidase (NEP) or endopeptidase-24.11, is a major enzyme responsible for the degradation of Substance P in the central nervous system. nih.govnih.gov Its action on Substance P yields the SP(1-7) fragment. nih.gov
Angiotensin-Converting Enzyme (ACE) is another significant enzyme involved in the metabolism of Substance P, contributing to the formation of SP(1-7). diva-portal.org
Substance P-degrading enzyme (SP-DE) , an endopeptidase found in human brain and cerebrospinal fluid, also specifically cleaves Substance P to produce SP(1-7). diva-portal.org
Studies have shown that in the mouse spinal cord, endopeptidase-24.11 plays a major role in the degradation of SP and the subsequent formation of SP(1-7). nih.gov While other enzymes can metabolize SP, the production of SP(1-7) is a prominent pathway.
Bioactive Nature of Substance P (1-7)
Contrary to earlier assumptions, the metabolic breakdown of neuropeptides like Substance P does not always lead to inactive fragments. diva-portal.org SP(1-7) is a prime example of a bioactive metabolite that exerts its own biological effects, which can be distinct from or even antagonistic to those of the parent Substance P molecule. nih.govdiva-portal.orgmedchemexpress.com For instance, while Substance P is a potent mediator of pain transmission, SP(1-7) has been shown to produce antinociceptive (pain-relieving) effects at the spinal cord level in mice. nih.gov This highlights the physiological significance of the enzymatic conversion of SP to SP(1-7).
Research has identified SP(1-7) as an endogenous modulator of Substance P's actions in the brain. nih.govmedchemexpress.com It has been observed to act as a potent antagonist against responses induced by Substance P. nih.gov This modulatory role is a key aspect of its biochemical function.
Properties
Molecular Formula |
C₄₃H₆₆F₃N₁₃O₁₂ |
|---|---|
Molecular Weight |
1014.06 |
sequence |
One Letter Code: RPKPQQF |
Synonym |
Substance P (1-7) Trifluoroacetate |
Origin of Product |
United States |
Endogenous Modulation of Substance P Metabolism
Factors Influencing Enzymatic Activity
The activity of the enzymes responsible for Substance P metabolism is not static and can be influenced by a variety of endogenous factors. This modulation allows for dynamic control over the balance between Substance P and SP(1-7).
For example, the activation of the neurokinin 1 receptor (NK1R) by Substance P triggers a signaling cascade that can influence the intracellular environment. pnas.org This includes changes in intracellular calcium levels, which in turn can affect the activity of steroid-metabolizing enzymes. pnas.org While this is an indirect modulation, it illustrates the complex interplay of signaling pathways that can ultimately impact peptide metabolism.
Furthermore, studies have shown that inhibitors of these enzymes can significantly alter the levels of Substance P and its fragments. For instance, the administration of phosphoramidon, an inhibitor of neprilysin (endo 24.11), has been shown to block the effects of Substance P, highlighting the crucial role of this enzyme in its metabolism. nih.gov Similarly, the metallopeptidase inhibitor GM6001 (galardin) has been found to increase spinal cord levels of Substance P by inhibiting its degradation. nih.gov
Research Findings on Endogenous Concentrations
Peptidomics studies have provided valuable insights into the endogenous levels of Substance P and its metabolites in various tissues. In the mouse spinal cord, for example, the concentration of Substance P is significantly higher than that of its fragments.
This data indicates that while SP(1-7) is present endogenously, its concentration is substantially lower than that of the parent peptide, suggesting a rapid and controlled metabolism. nih.gov
The metabolism of Substance P is a key regulatory point for its biological activity. The generation of SP(1-7) represents a significant pathway for terminating the actions of Substance P while simultaneously producing a fragment with its own modulatory properties. nih.govnih.gov
The balance between the activities of enzymes like neprilysin and ACE, and the local concentrations of Substance P, will ultimately determine the levels of SP(1-7) produced. This intricate enzymatic control is a fundamental aspect of the endogenous modulation of the Substance P system.
Inhibitors of these key enzymes have been instrumental in elucidating their roles. For example, studies using specific inhibitors have demonstrated that neprilysin is a primary enzyme in the degradation of Substance P in the spinal cord. nih.gov The use of thiorphan (B555922) and phosphoramidon, both neprilysin inhibitors, was shown to inhibit the degradation of SP and the accumulation of its major cleavage products, including SP(1-7). nih.gov In contrast, inhibitors of other enzymes like angiotensin-converting enzyme (captopril) and aminopeptidase (B13392206) (bestatin) had little effect in this specific context. nih.gov
The following table summarizes the effects of various inhibitors on Substance P degradation in mouse spinal cord synaptic membranes:
These findings underscore the predominant role of neprilysin in the spinal metabolism of Substance P and the generation of SP(1-7). nih.gov
Characterization of Substance P (1-7) Binding Sites
Scientific investigations have been dedicated to elucidating the specific binding sites for SP(1-7), revealing a complex picture that differentiates it from classical tachykinin receptors and points towards novel receptor interactions.
Evidence for Specific, High-Affinity Binding Sites
Compelling evidence supports the existence of specific, high-affinity binding sites for SP(1-7) in the central nervous system. Using a tritium-labeled version of SP(1-7), researchers have identified saturable binding sites in mouse brain and spinal cord membranes. nih.gov
Scatchard analysis of this binding data revealed the following:
In the brain: A single population of high-affinity, non-interacting binding sites with a dissociation constant (Kd) of 2.5 nM and a maximum binding capacity (Bmax) of 29.2 fmol/mg protein. nih.gov
In the spinal cord: Two distinct populations of binding sites were observed. One population demonstrated very high affinity (Kd = 0.03 nM) with a low capacity (Bmax = 0.87 fmol/mg protein), while the other had a lower affinity (Kd = 5.4 nM) and a higher capacity (Bmax = 19.6 fmol/mg protein). nih.gov
These binding sites appear to be membrane-bound protein-phospholipid complexes. nih.gov Further studies have aimed to develop more drug-like peptidomimetics that target these specific SP(1-7) binding sites. researchgate.net
Investigation of Sigma Receptor Involvement
The potential interaction of SP(1-7) with sigma receptors has been an area of active investigation. Some studies suggest that the effects of SP(1-7) may be mediated, at least in part, through sigma receptors. For instance, the antihyperalgesic effect of SP(1-7) in diabetic mice was found to be reversible by the non-selective opioid receptor antagonist naloxone, and importantly, was also partially reversed by a sigma-1 receptor agonist, (+)-pentazocine. nih.gov However, a sigma-1 receptor antagonist did not block this effect, suggesting a complex interaction that may involve a naloxone-sensitive subtype of sigma receptor. caymanchem.comnih.gov Other research has also pointed to the involvement of sigma receptors in the potentiation of certain neuronal activities by SP(1-7). umn.edu These findings suggest that the sigma receptor system may be a component of the mechanism of action for SP(1-7). nih.govmdpi.com
Exploration of Mas-Related G Protein-Coupled Receptor X2 (MRGPRX2) Interactions
Recent research has explored the interaction of Substance P and its metabolites with the Mas-related G protein-coupled receptor X2 (MRGPRX2), a receptor primarily expressed on mast cells. researchgate.netnih.gov While full-length Substance P can activate MRGPRX2, leading to mast cell degranulation, its C-terminally truncated metabolite, SP(1-7), does not produce any significant activation of this receptor. researchgate.netnih.gov Studies have shown that while the N-terminus of Substance P is crucial for MRGPRX2 activation, SP(1-7) fails to trigger downstream events such as calcium mobilization, degranulation, or the release of cytokines like CCL2 in human mast cells. nih.gov This lack of activity at MRGPRX2 further distinguishes the pharmacological profile of SP(1-7) from its parent peptide. researchgate.netnih.gov
Intracellular Signaling Cascades Mediated by Substance P (1-7)
The binding of SP(1-7) to its specific receptors initiates a cascade of intracellular events, modulating second messenger systems that ultimately lead to its physiological effects.
Modulation of Second Messenger Systems (e.g., Cyclic AMP, Intracellular Calcium)
The activation of G protein-coupled receptors, such as those that bind Substance P, typically leads to the modulation of second messenger systems, including cyclic adenosine (B11128) monophosphate (cAMP) and intracellular calcium ([Ca2+]i). nih.govspandidos-publications.com Full-length Substance P, through the NK1 receptor, can stimulate increases in both intracellular calcium and cAMP. nih.govnih.govphysiology.org
However, studies on the signaling pathways activated by SP(1-7) are less definitive and often contrasted with those of the full-length peptide. Research on various SP metabolites has shown that while some C-terminal fragments can still elicit a calcium response via the NK1 receptor, they lose their ability to increase cAMP. nih.govphysiology.org Specifically, SP(1-7) was found to be inactive in stimulating cAMP production in cells expressing the NK1 receptor. nih.govphysiology.org This suggests that the signaling pathway initiated by SP(1-7) at its own specific binding sites may differ significantly from the canonical NK1 receptor pathway, potentially uncoupling from cAMP production while possibly influencing other second messengers. The precise nature of the second messenger systems modulated by SP(1-7) at its unique binding sites remains an area for further detailed investigation.
Effects on Protein Kinase Activity (e.g., ERK Phosphorylation)
The mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK), is a crucial pathway in cellular signaling. While the parent molecule, Substance P, is known to activate ERK1/2 through the NK1 receptor, leading to cellular proliferation and antiapoptotic effects pnas.orgpancreapedia.org, the fragment SP(1-7) demonstrates a more nuanced, and often inhibitory, role.
Research has shown that SP(1-7) can attenuate nociceptive responses by modulating ERK phosphorylation. In a key study, intrathecal administration of SP(1-7) in mice produced a dose-dependent reduction in pain behavior induced by capsaicin. nih.gov This behavioral effect was directly correlated with the inhibition of capsaicin-induced ERK phosphorylation in the dorsal spinal cord. nih.gov The activation of ERK, but not other MAPKs like p38 or JNK, was identified as a critical contributor to the capsaicin-induced pain response. nih.gov The inhibitory effect of SP(1-7) on ERK phosphorylation was reversed by an antagonist specific to SP(1-7), confirming that this action is mediated through a distinct binding site. nih.gov These findings strongly suggest that SP(1-7) exerts its antinociceptive effects, at least in part, by blocking the activation of spinal ERK. nih.gov
In contrast, the full-length SP peptide typically stimulates ERK1/2 phosphorylation in various cell types, including macrophages and transfected cell lines, an effect that is linked to inflammatory responses and cell growth. pnas.orgphysiology.orgnih.gov The differential effects of SP and SP(1-7) on ERK activity highlight the distinct pharmacological profiles of the parent peptide and its N-terminal metabolite.
Table 1: Effects of Substance P (1-7) on ERK Phosphorylation
| Experimental Model | Key Finding | Implication | Reference |
|---|---|---|---|
| Mouse Spinal Cord (in vivo) | SP(1-7) inhibited capsaicin-induced ERK phosphorylation in the dorsal spinal cord. | The antinociceptive effect of SP(1-7) is linked to the suppression of the ERK signaling pathway. | nih.gov |
| Mouse Spinal Cord (in vivo) | The inhibitory effect on ERK was reversed by a specific SP(1-7) antagonist. | Confirms the action is mediated by a specific SP(1-7) binding site, distinct from the NK1 receptor. | nih.gov |
Influence on Transcription Factor Pathways (e.g., NF-κB)
The transcription factor nuclear factor-kappa B (NF-κB) is a pivotal regulator of inflammatory gene expression. frontiersin.org The parent molecule, Substance P, is a known activator of the NF-κB pathway in immune cells like macrophages and in CNS cells such as astrocytes. physiology.orgnih.govfrontiersin.org SP stimulates the classical IκB-dependent NF-κB activation pathway, leading to the nuclear translocation of the p65 subunit and subsequent transcription of pro-inflammatory cytokines and chemokines. physiology.orgnih.govnih.gov This activation is often mediated through upstream kinases like ERK1/2 and p38 MAPK. physiology.orgnih.gov
The direct influence of the SP(1-7) fragment on the NF-κB pathway is less extensively documented than that of its parent peptide. However, studies on SP metabolism provide critical insights. Research using 3T3 fibroblasts demonstrated that full-length SP inhibits NF-κB activity, whereas a C-terminal fragment, SP(6-11), had minimal to no effect. physiology.org This suggests that the N-terminal portion of the SP molecule, which encompasses the SP(1-7) sequence, is essential for this particular modulatory action on NF-κB. physiology.org In some cellular contexts, SP-induced activation of NF-κB is linked to the production of pro-inflammatory factors, an effect that can be reversed by NF-κB inhibitors. nih.gov Given that SP(1-7) often displays anti-inflammatory properties, it is plausible that it counteracts the pro-inflammatory, NF-κB-mediated effects of the full-length SP, although the precise mechanism remains to be fully elucidated.
Interaction with Other Neurotransmitter Systems
SP(1-7) exerts significant modulatory effects on several key neurotransmitter systems in the brain, contributing to its complex pharmacological profile.
Modulation of Dopaminergic Transmission
SP(1-7) has been shown to be an active modulator of the dopaminergic system. Studies using rat striatal slices revealed that SP(1-7) locally modulates the outflow of dopamine (B1211576). nih.gov The dose-response curve for this effect was bell-shaped, with significant increases in dopamine release observed at low nanomolar concentrations (0.1 and 1 nM) and no effect at higher concentrations. nih.gov This suggests a complex regulatory mechanism. The effect of SP(1-7) on dopamine release was only partially reversed by a tachykinin NK1 receptor antagonist, indicating that its mechanism of action differs from that of the parent SP molecule and may involve non-NK1 receptors. nih.gov
Furthermore, in the context of opioid dependence, SP(1-7) has demonstrated a capacity to stimulate dopamine release in the nucleus accumbens of morphine-dependent rats. diva-portal.orgdiva-portal.org This action is associated with an inhibition of morphine withdrawal behaviors. diva-portal.orgdiva-portal.org Research also indicates that SP(1-7) can regulate both the gene transcript for the dopamine D2 receptor and the density of D2 receptor proteins in mesolimbic pathways, confirming a significant interaction between the heptapeptide (B1575542) and the dopamine system. diva-portal.orgdiva-portal.org
Table 2: Modulation of Dopaminergic Transmission by Substance P (1-7)
| Brain Region | Effect | Experimental Context | Reference |
|---|---|---|---|
| Rat Striatum | Modulates dopamine outflow (bell-shaped dose-response). | In vitro slice preparation. | nih.gov |
| Nucleus Accumbens | Stimulates dopamine release. | Morphine-dependent rats. | diva-portal.orgdiva-portal.org |
| Mesolimbic Pathways | Regulates dopamine D2 receptor gene transcript and protein density. | Morphine withdrawal model. | diva-portal.orgdiva-portal.org |
Influence on Glutamatergic Pathways (e.g., NMDA Receptors)
SP(1-7) also interacts with the glutamatergic system, particularly via N-methyl-D-aspartate (NMDA) receptors. Its effects can be either inhibitory or potentiating, depending on the physiological state of the system. jneurosci.org In the mouse spinal cord, SP(1-7) has been shown to modulate NMDA-induced behaviors. jneurosci.org For instance, when co-administered with an initial dose of NMDA, SP(1-7) can inhibit the response; however, when administered after the system has been tonically activated by NMDA, it can potentiate the response. jneurosci.org This suggests that the influence of SP(1-7) is dependent on the level of ongoing NMDA receptor activity. jneurosci.org
Cross-talk with Endogenous Opioid Systems
A significant aspect of SP(1-7) pharmacology is its interaction with the endogenous opioid system. Unlike its parent molecule, which is primarily pronociceptive, SP(1-7) exhibits antinociceptive activity. diva-portal.org This analgesic effect is often reversed by the opioid antagonist naloxone, which strongly suggests a mechanism that involves the opioid system. jneurosci.org
SP(1-7) has been shown to potentiate morphine-induced analgesia and to reduce the development of morphine tolerance and withdrawal symptoms. diva-portal.org These effects are opposite to the actions of full-length SP, which can contribute to opioid tolerance. diva-portal.org The interaction is complex and may involve several mechanisms. One possibility is that SP(1-7) modulates the function of opioid receptors. mdpi.com Another is that SP(1-7) may trigger the release of endogenous opioid peptides, such as met-enkephalin. mdpi.com In morphine-tolerant rats, the levels of SP(1-7) and the enzyme responsible for its generation are significantly increased in brain regions crucial for opioid dependence, suggesting an endogenous compensatory mechanism to counteract the effects of chronic opioid exposure. diva-portal.orgdiva-portal.org
Ion Channel Modulation
The parent peptide, Substance P, is known to modulate a wide variety of ion channels, which in turn alters neuronal excitability. nih.govnih.gov These effects are typically mediated through the activation of G-protein-coupled NK1 receptors. mdpi.comnih.gov For example, SP can excite neurons by increasing the conductance of sodium channels and decreasing the conductance of potassium channels. nih.gov
While direct studies on the specific effects of the SP(1-7) fragment on ion channels are limited, some mechanisms can be inferred. SP-mediated modulation can occur through G-protein-dependent pathways as well as non-G-protein effector systems. nih.gov For instance, SP can induce an increase in sodium conductance through a pathway that is independent of G-proteins but is mediated by Src family tyrosine kinases, which activate a sodium leak channel complex (NALCN). nih.gov Given that SP(1-7) often acts through mechanisms distinct from the classical NK1 receptor pathway, it is plausible that its modulatory effects on neuronal function are, in part, due to interactions with ion channels, potentially through non-NK1 receptor binding sites or by influencing the activity of enzymes like Src kinases. However, dedicated research is required to fully characterize the direct actions of SP(1-7) on specific ion channels.
Effects on Potassium Channels (e.g., M-type)
The full-length neuropeptide Substance P is known to modulate a variety of ion channels, including M-type potassium channels, which are voltage-gated channels critical for regulating neuronal excitability. nih.gov The effects of SP on these channels can be complex, exhibiting cell-type specific and signaling pathway-dependent actions. nih.govmdpi.com
Research indicates that SP can enhance the M-type potassium current in certain neurons, such as muscle-afferent dorsal root ganglion (DRG) neurons. nih.govmdpi.com This potentiation of M-type channels leads to neuronal hyperpolarization, which dampens neuronal excitability and can contribute to anti-nociceptive effects. nih.gov The signaling pathways involved in this modulation by SP can be both G-protein independent, relying on tyrosine kinase, or G-protein dependent (Gi/o-dependent). nih.govmdpi.com
Given that Substance P (1-7) is a potent antagonist of SP-induced responses, its primary effect on M-type potassium channels is likely the attenuation or blockade of the effects of full-length SP. medchemexpress.com By competing with SP for binding to its receptors, such as the neurokinin-1 (NK1) receptor, Substance P (1-7) would be expected to prevent the SP-mediated enhancement of M-type potassium currents. This would, in turn, prevent the subsequent hyperpolarization and reduction in neuronal excitability that SP would otherwise induce.
Table 1: Effects of Substance P on M-type Potassium Channels
| Effector Molecule | Effect on M-type K+ Channels | Resulting Neuronal Response | Signaling Pathway | Relevant Neuron Types |
| Substance P | Enhancement of M-type potassium current | Hyperpolarization, Dampened excitability | Tyrosine kinase-dependent, Gi/o-dependent | Muscle-afferent DRG neurons, Trigeminal ganglion neurons |
Regulation of Calcium Channels (e.g., T-type)
T-type calcium channels are low-voltage activated channels that play a significant role in neuronal burst firing and pacemaker activity. nih.gov The modulation of these channels is another important aspect of SP's function in the nervous system.
Studies have shown that SP can inhibit T-type calcium channels in DRG and trigeminal ganglion neurons. nih.gov This inhibition is mediated through the NK1 receptor and a Gi/o-dependent pathway that involves the release of mitochondrial reactive oxygen species. mdpi.com Similar to its effect on M-type potassium channels, the inhibition of T-type calcium channels by SP contributes to a reduction in neuronal excitability and can produce anti-nociceptive effects. nih.gov
As an antagonist of Substance P, Substance P (1-7) is expected to counteract these effects. medchemexpress.com By blocking the action of SP at the NK1 receptor, Substance P (1-7) would prevent the inhibition of T-type calcium channels. This would lead to a relative increase in calcium influx through these channels compared to the state induced by SP, thereby opposing the dampening of neuronal excitability. The release of excitatory neurotransmitters like glutamate (B1630785) and SP itself is regulated by calcium influx, indicating a complex feedback loop. nih.gov
Table 2: Regulation of T-type Calcium Channels by Substance P
| Effector Molecule | Effect on T-type Ca2+ Channels | Resulting Neuronal Response | Signaling Pathway | Relevant Neuron Types |
| Substance P | Inhibition | Dampened excitability, Reduced neurotransmitter release | NK1R and Gi/o-dependent | DRG neurons, Trigeminal ganglion neurons |
Divergent Biological Activities and Research Focus of Substance P 1 7 Compared to Full Length Substance P
The research focus and observed biological activities of Substance P (1-7) diverge significantly from those of the full-length Substance P, primarily due to their different structures and receptor interactions. Full-length Substance P is a classic pro-inflammatory and pro-nociceptive peptide, while Substance P (1-7) often exhibits modulatory and anti-nociceptive properties.
Full-Length Substance P (SP): The research on full-length SP centers on its role as a primary mediator of neurogenic inflammation, pain signaling, and smooth muscle contraction. wikipedia.org Its binding to the NK1 receptor triggers a cascade of events leading to vasodilation, plasma extravasation, and the excitation of neurons involved in pain pathways. wikipedia.orgwikipedia.org It is considered a key player in the body's response to noxious stimuli. wikipedia.org
Substance P (1-7): In contrast, research on Substance P (1-7) focuses on its role as a modulator of the nervous system. It has been shown to be a potent antagonist of certain SP-induced responses. medchemexpress.com Key research findings include its ability to:
Induce anti-nociceptive and anti-hyperalgesic effects , directly opposing the pain-promoting actions of SP. eurekaselect.comdiva-portal.org
Produce depressor and bradycardic effects (a decrease in blood pressure and heart rate) when administered to specific brain regions like the nucleus tractus solitarius. medchemexpress.commedchemexpress.com
Modulate the release of neurotransmitters , such as dopamine (B1211576), in the brain. diva-portal.org
Down-regulate NK1 receptor binding , suggesting an indirect mechanism for controlling the effects of its parent peptide. nih.gov
Play a role in the body's response to opioid tolerance and withdrawal . diva-portal.orgdiva-portal.org
The mechanism of action for Substance P (1-7) is still under investigation, but it is clear that it does not primarily act through the classical tachykinin receptors. eurekaselect.com Some studies suggest its effects may involve naloxone-sensitive sigma receptors, indicating a complex interaction with multiple receptor systems. nih.gov
The following table provides a comparative summary of the key characteristics and research findings for Substance P and its (1-7) fragment.
| Feature | Full-Length Substance P | Substance P (1-7) |
|---|---|---|
| Primary Receptor | Neurokinin-1 (NK1) Receptor. wikipedia.org | Specific, non-NK1 binding sites (receptor not fully identified). eurekaselect.comnih.gov |
| Effect on Pain | Pro-nociceptive (promotes pain). diva-portal.org | Anti-nociceptive and anti-hyperalgesic (reduces pain). eurekaselect.comdiva-portal.org |
| Effect on Inflammation | Pro-inflammatory. wikipedia.org | Modulatory; can inhibit SP-induced inflammatory responses. nih.gov |
| Cardiovascular Effects | Potent vasodilator. diva-portal.org | Depressor and bradycardic effects in the nucleus tractus solitarius. medchemexpress.com |
| Behavioral Effects (Intrathecal) | Induces aversive behaviors (scratching, biting). medchemexpress.com | No aversive behaviors; antagonizes SP-induced behaviors. medchemexpress.commedchemexpress.com |
| Primary Research Focus | Pain, neurogenic inflammation, mood disorders, emesis. nih.govwikipedia.org | Neuromodulation, pain relief, opioid system interaction, neuroprotection. eurekaselect.comdiva-portal.org |
Biological Functions and Physiological Modulation by Substance P 1 7
Neurobiological Roles
Substance P (1-7) is a bioactive peptide that is endogenously produced from the metabolism of Substance P. diva-portal.orgnih.gov It is found in various regions of the brain and spinal cord, including the dorsal horn, an area crucial for processing pain signals. diva-portal.org Unlike Substance P, which typically exerts its effects through neurokinin-1 (NK1) receptors, Substance P (1-7) appears to act through distinct binding sites, which are not yet fully characterized but are known to be different from classical neurokinin or opioid receptors. diva-portal.orgnih.gov Its neurobiological functions are primarily associated with the modulation of nociceptive pathways and interactions with the opioid system.
Substance P (1-7) has been shown to possess significant anti-nociceptive properties, meaning it can counteract the perception of pain. diva-portal.orgingentaconnect.com This is in stark contrast to Substance P, which is a well-established pro-nociceptive agent, involved in the transmission of pain signals. elifesciences.orgwikipedia.org The anti-nociceptive effects of Substance P (1-7) are multifaceted, involving the attenuation of both heightened pain sensitivity (hyperalgesia) and pain resulting from non-painful stimuli (allodynia).
Hyperalgesia, an increased sensitivity to pain, is a common feature of inflammatory and neuropathic pain conditions. Research has demonstrated that Substance P (1-7) can produce anti-hyperalgesic effects in various preclinical models. For instance, in a study using streptozotocin-induced diabetic mice, a model for neuropathic pain, Substance P (1-7) was found to strongly and dose-dependently produce antihyperalgesia. nih.gov This effect was reversible by the non-selective opioid receptor antagonist naloxone, suggesting an interaction with the opioid system. nih.gov However, the effect was not blocked by selective antagonists for mu-, delta-, or kappa-opioid receptors, indicating the involvement of a different, naloxone-sensitive receptor, potentially the sigma-1 receptor. nih.gov
| Experimental Model | Key Finding | Receptor System Implicated | Reference |
|---|---|---|---|
| Streptozotocin-induced diabetic mice | Dose-dependent anti-hyperalgesia | Naloxone-sensitive sigma receptors | nih.gov |
Allodynia, the perception of pain from a stimulus that does not normally provoke pain, is a debilitating symptom of neuropathic pain. Substance P (1-7) and its synthetic analogs have shown promise in alleviating allodynia in animal models of neuropathic pain. nih.govdiva-portal.orgresearchgate.net For example, in the spared nerve injury (SNI) model in mice, both Substance P (1-7) and its amidated form demonstrated anti-allodynic effects. nih.govdiva-portal.org The anti-allodynic effects of Substance P may be mediated by a reduction in the phosphorylation of extracellular signal-regulated kinase (ERK) in the spinal cord. nih.gov Furthermore, studies have suggested that the N-terminal arginine and the C-terminal phenylalanine of Substance P (1-7) are crucial for its anti-allodynic activity. nih.govdiva-portal.org
| Experimental Model | Key Finding | Potential Mechanism | Reference |
|---|---|---|---|
| Spared Nerve Injury (SNI) mice | Significant anti-allodynic effect | Interaction with a unique binding site, distinct from NK1 or opioid receptors | nih.govdiva-portal.org |
| Chronic Constriction Injury (CCI) mice | Attenuation of mechanical allodynia | Reduction of phospho-ERK levels in the spinal cord | nih.gov |
The spinal cord is a critical site for the transmission and modulation of pain signals from the periphery to the brain. Substance P, released from primary sensory neurons, enhances pain transmission in the spinal cord. elifesciences.orgmdpi.com In contrast, Substance P (1-7) appears to have an inhibitory role. It has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors in the spinal cord, which are crucial for the development of central sensitization, a key mechanism underlying chronic pain. diva-portal.orgjneurosci.org Pretreatment with Substance P (1-7) can attenuate the behavioral responses induced by NMDA administration. jneurosci.org This suggests that Substance P (1-7) may exert its anti-nociceptive effects by dampening the hyperexcitability of spinal cord neurons involved in pain transmission.
The opioid system is a primary target for pain management, but the long-term use of opioid analgesics is associated with the development of tolerance and dependence. Substance P (1-7) has been investigated for its potential to modulate these processes.
Opioid tolerance is characterized by a reduced analgesic response to the same dose of an opioid, requiring dose escalation to achieve the same effect. Substance P (1-7) has been shown to attenuate the development of chronic morphine tolerance in animal models. nih.gov In rats treated with morphine, co-administration of Substance P (1-7) reduced the development of tolerance to the analgesic effects of morphine. nih.gov The mechanisms underlying this effect are complex and appear to involve interactions with multiple neurotransmitter systems. For instance, Substance P (1-7) has been found to alter the levels of dynorphin (B1627789) B and nociceptin/orphanin FQ in brain regions implicated in opioid tolerance and analgesia. nih.gov Furthermore, Substance P (1-7) can influence both dopaminergic and glutamatergic transmission, which are known to play a role in opioid withdrawal and the development of tolerance. diva-portal.org Studies have shown that during morphine withdrawal, Substance P (1-7) can alter the density of dopamine (B1211576) D1-like and D2-like receptors in mesocorticolimbic structures of the rat brain. nih.gov
| Experimental Model | Key Finding | Neurochemical Changes | Reference |
|---|---|---|---|
| Rats with chronic morphine administration | Attenuation of morphine tolerance | Altered levels of dynorphin B and nociceptin/orphanin FQ in the nucleus accumbens, substantia nigra, ventral tegmental area, frontal cortex, and periaqueductal gray | nih.gov |
| Rats undergoing morphine withdrawal | Modulation of dopamine receptor density | Decreased D2-like receptor density in the ventral tegmental area and increased density in the substantia nigra and frontal cortex | nih.gov |
Opioid Dependence and Addiction Research
Attenuation of Opioid Withdrawal Syndrome
Substance P (1-7), an N-terminal fragment of Substance P, has demonstrated a significant role in modulating the physiological responses associated with opioid withdrawal. Research indicates that this heptapeptide (B1575542) can alleviate the symptoms of withdrawal, suggesting a potential endogenous modulatory mechanism.
In studies involving mice, peripherally administered Substance P (1-7) has been shown to inhibit the expression of morphine withdrawal. nih.gov This suggests that the fragment can influence the development of dependence. Pre-treatment with Substance P (1-7) in morphine-dependent rats has been observed to inhibit the intensity of withdrawal behaviors. diva-portal.org Further investigations have revealed that in morphine-tolerant and abstinent rats, the levels of Substance P (1-7) and the activity of Substance P endopeptidase (SPE), the enzyme responsible for its formation, are significantly increased in brain regions crucial for the development of opioid tolerance and dependence. diva-portal.org A correlation between SPE activity and some signs of morphine withdrawal has also been noted. diva-portal.org
Moreover, Substance P (1-7) has been found to attenuate several somatic withdrawal symptoms in rats. nih.gov This effect is thought to be linked to its interaction with the dopaminergic system. Specifically, Substance P (1-7) has been shown to reduce the expression of the dopamine D2 receptor transcript in the nucleus accumbens and frontal cortex, which may counteract the withdrawal reaction. nih.gov The fragment is believed to function as an endogenous modulator of the expression of opioid withdrawal by influencing both dopaminergic and glutamatergic transmission. diva-portal.org The ability of Substance P (1-7) to reduce the development of morphine tolerance and withdrawal stands in contrast to the biological effects of the parent molecule, Substance P. diva-portal.org
| Study Focus | Model Organism | Key Findings | Reference |
| Attenuation of withdrawal expression | Mice | Peripherally administered SP(1-7) inhibited morphine withdrawal. | nih.gov |
| Inhibition of withdrawal intensity | Rats | Pre-treatment with SP(1-7) inhibited the intensity of withdrawal behaviors. | diva-portal.org |
| Attenuation of somatic symptoms | Rats | SP(1-7) attenuated several somatic withdrawal symptoms. | nih.gov |
| Modulation of dopamine receptors | Rats | SP(1-7) reduced dopamine D2 receptor mRNA in the nucleus accumbens and frontal cortex during withdrawal. | nih.gov |
| Endogenous modulation | Rats | Increased levels of SP(1-7) and SPE activity in brain regions are associated with opioid tolerance and dependence. | diva-portal.org |
Anxiolytic-like Activities
Substance P (1-7) has demonstrated anxiolytic-like effects in preclinical studies. Research in non-human primates has shown that systemic administration of this peptide fragment can produce dose-dependent anti-anxiety effects. nih.gov In a predator confrontation model of fear and anxiety using marmosets, Substance P (1-7) treatment reversed fear-induced avoidance behavior. nih.gov Additionally, it led to an increase in the frequency of exploratory behaviors, which is consistent with an anxiolytic effect. nih.gov
While Substance P itself, when administered centrally, can produce anxiogenic-like behaviors, the actions of its fragment, Substance P (1-7), appear to have an opposing effect. mdpi.compnas.org This highlights the complex role of the Substance P system in the regulation of anxiety and emotional behavior. The anxiolytic-like properties of Substance P (1-7) suggest its potential as a modulator of anxiety states.
Cognitive and Memory Processes Modulation
Evidence suggests that Substance P (1-7) is involved in the modulation of cognitive functions, particularly memory processes. diva-portal.orgdiva-portal.org It is believed that both Substance P and its N-terminal heptapeptide fragment, Substance P (1-7), play a role in memory function. diva-portal.org The memory-promoting effect of Substance P is thought to be mediated by its N-terminal fragment. diva-portal.org
The mechanisms underlying these effects are likely linked to the interaction of Substance P (1-7) with key neurotransmitter systems involved in learning and memory, such as the dopamine and glutamate (B1630785) systems. diva-portal.org Furthermore, research on the parent molecule, Substance P, has shown that its signaling in the primary motor cortex can facilitate motor learning in rats. d-nb.info Substance P has also been associated with the regulation of learning and synaptic plasticity. wikipedia.org
Regulation of Locomotor Activity
Substance P (1-7) has been shown to influence locomotor activity. Studies in rats have demonstrated that intra-nigral injections of the amino-terminal fragment Substance P (1-7) enhance rearing, sniffing, and locomotor activity. nih.gov This effect is accompanied by an increase in the ratio of DOPAC (a dopamine metabolite) to dopamine in the substantia nigra and an increase in dopamine release from this brain region in vitro. nih.gov These findings suggest that some of the effects of nigral Substance P on motor behavior and dopamine release are mediated by its amino-terminal fragments. nih.gov
Research on the broader Substance P system has further elucidated its role in locomotion. Substance P can initiate locomotion when injected into the brainstem of mammals. physiology.org In lampreys, Substance P induces rhythmic sustained depolarizations in reticulospinal cells and swimming, indicating its action on brain stem locomotor networks. physiology.org Studies investigating the essential sequence of Substance P for locomotion have shown that the full molecule, Substance P (1-11), and its N-terminal fragment, Substance P (1-4), can increase locomotor activity during periods of low activity and decrease it during periods of high activity, suggesting a modulatory role. nih.gov
Neuroprotective Effects
Substance P (1-7), as part of the broader Substance P system, is implicated in neuroprotective processes. The parent neuropeptide, Substance P, has been reported to have neuroprotective properties in the context of various neurological disorders. frontiersin.org In models of Alzheimer's disease, Substance P has been shown to exert neuroprotective effects by modulating the protein hydrolysis of amyloid precursor protein and voltage-gated potassium channels. aginganddisease.org
Cardiovascular Regulation
Substance P (1-7) plays a role in the complex regulation of the cardiovascular system. The parent molecule, Substance P, is widely distributed in the central and peripheral nervous systems and is involved in regulating heart frequency and blood pressure. researchgate.net Substance P exerts its cardiovascular effects in part through actions in the central nervous system, including the transmission of sensory information from blood vessels to cardiovascular centers in the brain stem and spinal cord. doi.org The cardiovascular effects of other neuropeptides, such as angiotensin peptides, may be partially mediated by Substance P. ahajournals.org
Depressor and Bradycardic Effects
A specific and well-documented cardiovascular effect of Substance P (1-7) is its ability to induce depressor (blood pressure lowering) and bradycardic (heart rate slowing) effects. medchemexpress.commedchemexpress.comscbt.com These effects are observed when Substance P (1-7) is applied to the nucleus tractus solitarius (NTS), a key area in the brainstem involved in the regulation of cardiovascular function. genscript.com.cn
Influence on Arterial Pressure and Heart Rate via Nucleus Tractus Solitarius
Substance P (1-7), a fragment of the neuropeptide Substance P (SP), exerts notable cardiovascular effects when administered into the Nucleus Tractus Solitarius (NTS), a key brainstem region for cardiovascular regulation. doi.org Research indicates that Substance P (1-7) produces depressor (hypotensive) and bradycardic (slowing of heart rate) effects when applied to the NTS. medchemexpress.commedchemexpress.com This is consistent with studies on the full Substance P molecule in anesthetized rats, where microinjections into the NTS at specific sites, such as the level of the obex, evoked dose-dependent hypotension and bradycardia. uu.nl
However, the cardiovascular response to tachykinins in the NTS can be complex and may vary based on the experimental conditions. For instance, studies using conscious rats have shown that microinjections of the parent compound, Substance P, into the NTS induced hypertension and tachycardia. physiology.org These pressor and tachycardic responses had a slow onset, peaking 1.5 to 5 minutes after injection and lasting for 20 to 30 minutes. physiology.org This contrasts with the depressor effects often seen in anesthetized animals, suggesting that anesthesia can significantly blunt or alter the cardiovascular pathways modulated by Substance P in the NTS. physiology.org
The NTS is the primary termination site for visceral sensory fibers from baroreceptors and chemoreceptors, which are crucial for the baroreflex. doi.orgphysiology.orgnih.gov Substance P and its receptors are densely located in this nucleus, and the peptide is considered a putative neurotransmitter for these afferent pathways. doi.orgphysiology.org The varied responses to Substance P and its fragments like Substance P (1-7) highlight their complex modulatory role within the intricate neural circuits of the NTS that govern blood pressure and heart rate.
Table 1: Effects of Tachykinins on Cardiovascular Parameters via the Nucleus Tractus Solitarius (NTS)
| Compound | Animal Model | Key Findings in NTS | Effect on Arterial Pressure | Effect on Heart Rate |
|---|---|---|---|---|
| Substance P (1-7) | N/A (General finding) | Application to NTS | Depressor (Hypotension) medchemexpress.commedchemexpress.com | Bradycardia medchemexpress.commedchemexpress.com |
| Substance P | Anesthetized Rats | Microinjection | Dose-dependent Hypotension uu.nl | Dose-dependent Bradycardia uu.nl |
| Substance P | Conscious Rats | Microinjection | Hypertension physiology.org | Tachycardia physiology.org |
| Angiotensin II / Substance P | Rat brain slices | Microinjection | Hypotension physiology.org | Bradycardia physiology.org |
Immunomodulatory and Anti-Inflammatory Actions
Substance P (1-7), as a biologically active fragment of Substance P, is implicated in the modulation of immune and inflammatory responses. The parent peptide, Substance P, is a key mediator in the interplay between the nervous and immune systems, often promoting pro-inflammatory responses. frontiersin.orgjneurology.com It is recognized for its role in initiating neurogenic inflammation and augmenting inflammatory processes in various tissues. frontiersin.orgwikipedia.org
Differential Effects on Inflammatory Mediator Release (e.g., Cytokines, Chemokines)
Substance P is a potent stimulus for the release of a wide array of inflammatory mediators from various immune and non-immune cells. wikipedia.org It can trigger the production and release of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α), from cells like astrocytes and macrophages. frontiersin.orgfrontiersin.org Furthermore, Substance P can induce the expression of chemokines, which are critical for recruiting immune cells to sites of inflammation. nih.gov For example, it stimulates the synthesis of Macrophage Inflammatory Protein-1β (MIP-1β), a β-chemokine, in human T lymphocytes. nih.gov It can also induce other chemokines such as Monocyte Chemoattractant Protein-1 (MCP-1 or CCL2) and IL-8 from various cell types. nih.gov
Conversely, Substance P can also exert differential control over cytokine release by inhibiting the production of certain immunosuppressive mediators. frontiersin.org Notably, it has been shown to inhibit the production of Transforming Growth Factor-beta 1 (TGF-β1) by activated macrophages, further promoting an inflammatory environment. frontiersin.orgfrontiersin.org This dual action—stimulating pro-inflammatory mediators while inhibiting anti-inflammatory ones—positions Substance P as a significant amplifier of inflammatory cascades. frontiersin.org
Table 2: Influence of Substance P on Inflammatory Mediator Release
| Mediator Class | Specific Mediator | Effect | Secreting Cell Type(s) |
|---|---|---|---|
| Cytokines | IL-6, IL-8, GM-CSF | Stimulation/Elicitation | Astrocytes frontiersin.org |
| TNF-α | Stimulation | Macrophages frontiersin.org | |
| TGF-β1 | Inhibition | Macrophages frontiersin.orgfrontiersin.org | |
| Chemokines | MIP-1β (CCL4) | Upregulation/Secretion | T Lymphocytes nih.govnih.gov |
| MCP-1 (CCL2) | Induction | Immune Cells nih.gov | |
| IL-8 (CXCL8) | Production | Epithelial cells, Neutrophils, Mast cells nih.gov |
Influence on Immune Cell Functions (e.g., Macrophages, Lymphocytes)
Substance P and its fragments directly modulate the function of key immune cells, including macrophages and lymphocytes. nih.gov In lymphocytes, Substance P has been shown to stimulate the proliferation of T-lymphocytes, an effect that may be mediated through the upregulation of IL-2. nih.gov It can also act as a B-lymphocyte differentiation cofactor, augmenting the secretion of immunoglobulins, particularly IgA. frontiersin.orgnih.gov
The influence of Substance P on macrophages is multifaceted. It enhances phagocytosis in macrophages and can modulate their activation state. nih.gov Research has shown that Substance P can promote the switch of macrophages from a pro-inflammatory M1-like phenotype towards an anti-inflammatory M2-like phenotype. researchgate.netplos.org This is significant because the M2 phenotype is associated with the resolution of inflammation and tissue repair. plos.org This suggests that while Substance P often initiates inflammation, its derivatives may also participate in its resolution. plos.org The neuropeptide and its primary receptor, the Neurokinin-1 Receptor (NK-1R), are expressed by a diverse range of immune cells, including T and B lymphocytes, macrophages, dendritic cells, and mast cells, allowing for direct communication and modulation. frontiersin.orgnih.govnih.gov
Role in Neurogenic Inflammation
Neurogenic inflammation is a localized inflammatory response triggered by the release of neuropeptides from peripheral terminals of sensory nerve fibers. wikipedia.org Substance P is a principal mediator of this process. wikipedia.orgnrf.com.au Upon its release in response to injury or infection, Substance P acts on blood vessels to cause vasodilation and an increase in vascular permeability. frontiersin.orgwikipedia.org This leads to plasma extravasation—the leakage of fluid and proteins from the blood into the surrounding tissue—and facilitates the infiltration of immune cells. frontiersin.orgpnas.org
This process is a key component of the body's initial defense mechanism. wikipedia.org The release of Substance P from sensory nerves, along with other neuropeptides like calcitonin gene-related peptide (CGRP), initiates the classic signs of inflammation. diva-portal.org Substance P's role in increasing the permeability of the blood-brain barrier is also a critical aspect of neurogenic inflammation within the central nervous system. jneurology.comnrf.com.au Therefore, Substance P and its active fragments are integral to the cascade of events that defines neurogenic inflammation.
Structure Activity Relationship Sar Studies and Analog Development
Identification of Key Amino Acid Residues for Activity and Binding
Deciphering which amino acid residues within the Substance P (1-7) sequence are critical for its biological activity and binding affinity has been a focal point of research. Through systematic modifications of the peptide, including analysis of terminal moieties, amino acid substitutions, and truncations, a clearer picture of its pharmacophore has emerged.
Importance of N-Terminal and C-Terminal Moieties
A significant finding in the study of Substance P (1-7) has been the impact of modifying the C-terminal carboxylic acid group. Amidation of the C-terminus has been shown to substantially improve binding affinity. For instance, the amidated version of Substance P (1-7) exhibits a fivefold higher binding affinity compared to its free-acid counterpart. researchgate.net
Effects of Amino Acid Substitutions (e.g., Alanine Scan)
Alanine scanning mutagenesis is a powerful technique used to determine the contribution of individual amino acid side chains to the peptide's function. In the case of Substance P (1-7), alanine substitution studies have underscored the critical nature of the C-terminal Phenylalanine. Replacing Phe7 with Alanine has been shown to be detrimental to the peptide's binding affinity, highlighting the importance of the aromatic side chain at this position for receptor interaction. diva-portal.org
Conversely, the substitution of Lysine at position 3 (Lys3) with Alanine does not significantly impair the in vivo activity of Substance P (1-7) amide analogs. diva-portal.org This suggests that the side chain of Lys3 is less critical for the peptide's biological function.
| Analog | Modification | In Vivo Activity |
|---|---|---|
| [Ala1]SP(1-7)-NH2 | Substitution of Arg1 with Ala | Inactive or significantly attenuated |
| [Ala3]SP(1-7)-NH2 | Substitution of Lys3 with Ala | Retained activity |
| [Ala7]SP(1-7)-NH2 | Substitution of Phe7 with Ala | Deleterious to binding |
Impact of Peptide Truncations (N-terminal and C-terminal)
Studies involving the systematic truncation of Substance P (1-7) from both the N- and C-termini have provided valuable insights into the minimal sequence required for biological activity. C-terminal truncation has been found to be detrimental, further emphasizing the importance of the C-terminal region for binding. acs.org
N-terminal truncations, however, are better tolerated to a certain extent. Research has indicated that a minimum of five amino acids is necessary to retain a biological effect. diva-portal.org Interestingly, even significantly truncated dipeptide amides have been shown to possess high affinity for the Substance P (1-7) binding site. For example, the dipeptide H-Phe-Phe-NH2 was discovered through truncation studies of endomorphin-2, a peptide that also binds to the Substance P (1-7) site, and was found to have a high affinity with a Ki value of 1.5 nM. researchgate.netnih.gov Further studies on N-terminally truncated Substance P (1-7) amides have also demonstrated high binding affinities. researchgate.net
| Peptide Fragment | Sequence | Binding Affinity (Ki, nM) |
|---|---|---|
| SP(1-7)-NH2 | Arg-Pro-Lys-Pro-Gln-Gln-Phe-NH2 | 0.3 |
| SP(4-7)-NH2 | Pro-Gln-Gln-Phe-NH2 | 4.5 |
| SP(5-7)-NH2 | Gln-Gln-Phe-NH2 | 1.9 |
Design and Synthesis of Substance P (1-7) Peptidomimetics
The knowledge gleaned from SAR studies has paved the way for the rational design and synthesis of peptidomimetics. These are molecules that mimic the essential structural features of a peptide but are designed to have improved pharmacological properties, such as enhanced receptor affinity, selectivity, and metabolic stability.
Strategies for Enhancing Receptor Affinity and Selectivity
A primary strategy to enhance the receptor affinity of Substance P (1-7) has been the modification of its C-terminus. As previously mentioned, the introduction of a C-terminal amide group is a simple yet effective method to increase binding affinity. researchgate.net
Further exploration has led to the development of small molecule mimetics. Through a series of SAR studies, the dipeptide H-Phe-Phe-NH2 was identified as a potent ligand for the Substance P (1-7) binding site. researchgate.net This discovery demonstrated that the complex heptapeptide (B1575542) could be simplified to a much smaller, more drug-like molecule while retaining high affinity. Subsequent fine-tuning of this dipeptide, such as replacing the N-terminal Phenylalanine with a benzylcarbamate group, has led to peptidomimetics with reasonable binding affinity. researchgate.net
Development of Metabolically Stable Analogs
A significant hurdle in the therapeutic application of peptides is their rapid degradation by proteases in the body. To overcome this, researchers have focused on developing metabolically stable analogs of Substance P (1-7).
One successful strategy has been N-methylation, the addition of a methyl group to the amide backbone of the peptide. This modification can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in plasma. For example, N-methylation of the Pro2-Lys3 bond in Substance P (1-7) amide resulted in a peptide that was completely inert in plasma. diva-portal.org While N-methylation at Lys3 and Gln5 significantly increased the plasma half-life from 6.4 minutes for the parent amide to over 180 minutes and 14.8 minutes, respectively, this modification did not always translate to improved in vivo activity. diva-portal.org
The development of peptidomimetics is another key approach to improving metabolic stability. The dipeptide H-Phe-Phe-NH2, while potent, was found to have a poor pharmacokinetic profile. researchgate.net This led to the design of more constrained analogs, such as those incorporating a pyrrolidine ring to rigidify the structure. acs.org This rigidification resulted in analogs with improved metabolic stability. acs.org Furthermore, an imidazole-based peptidomimetic has been developed that was found to be equipotent to the Substance P (1-7) amide in vivo. diva-portal.org These efforts highlight the ongoing progress in transforming the native peptide into more robust and drug-like candidates.
| Compound | Modification | Plasma Half-life (t1/2) |
|---|---|---|
| SP(1-7)-NH2 | - | 6.4 min |
| [N-Me-Lys3]SP(1-7)-NH2 | N-methylation at Lys3 | >180 min |
| [N-Me-Gln5]SP(1-7)-NH2 | N-methylation at Gln5 | 14.8 min |
| SP(3-7)-NH2 | N-terminal truncation | 11.1 min |
Pharmacophore Modeling and Ligand Design Principles
The development of analogs for Substance P (1-7) (SP(1-7)), a bioactive heptapeptide fragment of Substance P, is guided by a deep understanding of its structure-activity relationships (SAR). This knowledge is crucial for designing potent and selective ligands, which can be further refined through pharmacophore modeling. These models provide a three-dimensional representation of the essential chemical features required for biological activity, serving as a blueprint for the design of novel peptidomimetics with improved therapeutic properties.
Pharmacophore models are constructed by identifying the key functional groups of a molecule, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, and their specific spatial arrangement necessary for interacting with the biological target. For SP(1-7) and its analogs, this process involves integrating data from SAR studies with computational methods to hypothesize a model that explains the observed biological activities.
A crucial step in developing a pharmacophore model is the identification of the bioactive conformation of the peptide. This can be achieved through a combination of techniques including nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and computational chemistry. diva-portal.org Once a reliable 3D pharmacophore model is established, it can be used to design peptidomimetics where the crucial pharmacophoric groups are spatially arranged on a non-peptidic scaffold, aiming to replicate the interaction pattern of the original peptide. diva-portal.org
Ligand Design Principles Based on Structure-Activity Relationship Studies
SAR studies on SP(1-7) have provided fundamental insights into the key residues and structural features governing its biological activity. These findings are the cornerstone of rational ligand design for this peptide fragment.
One of the primary principles in the design of SP(1-7) analogs is the critical role of the C-terminal portion of the peptide. Research has consistently shown that the C-terminal, particularly the phenylalanine residue at position seven (Phe7), is essential for binding to its specific site. researchgate.net This has led to the development of truncated analogs, revealing that a minimum of five amino acids is necessary to retain biological activity. diva-portal.org
Further detailed analysis has identified specific roles for individual amino acids. For instance, in studies examining the anti-allodynic effects of SP(1-7) amide, Arginine at position one (Arg1) has been characterized as an "address" residue, important for guiding the peptide to its target, while Phe7 acts as a "message" residue, crucial for eliciting the biological response. In contrast, the Lysine at position three (Lys3) appears to be more tolerant to substitution, as its replacement with alanine does not significantly diminish the anti-allodynic effect.
These findings have guided the synthesis of numerous analogs with modifications aimed at enhancing stability and efficacy. The table below summarizes the effects of various substitutions and modifications on the activity of SP(1-7) analogs.
| Modification Type | Position(s) | Change | Impact on Activity |
| Substitution | 1 | Arg to Ala | Decreased anti-allodynic activity |
| 3 | Lys to Ala | Retained anti-allodynic effect | |
| 7 | Phe to Ala | Decreased anti-allodynic activity | |
| N-methylation | Pro2-Lys3 bond | N-methylation | Retained anti-allodynic effect |
| Pro4-Gln5 bond | N-methylation | Retained anti-allodynic effect | |
| Truncation | N-terminal | Removal of Arg1 | Reduced affinity |
| N-terminal | Removal of Arg1-Pro2 | Further reduced affinity |
These SAR insights have been instrumental in the discovery of smaller, more drug-like molecules that mimic the action of SP(1-7). A significant breakthrough was the identification of the dipeptide H-Phe-Phe-NH2, which exhibits high affinity for the SP(1-7) binding site. researchgate.net This dipeptide has since become a lead compound for the development of novel mimetics with improved metabolic stability and cell permeability.
The design of these mimetics often involves introducing constraints into the molecular structure to lock it into a bioactive conformation. Common strategies include:
Backbone Methylation: Introducing methyl groups to the peptide backbone to restrict conformational flexibility.
Cyclization: Creating cyclic peptides to reduce flexibility and increase stability.
Isosteric Replacement: Substituting peptide bonds with other chemical groups that mimic the geometry but are more resistant to enzymatic degradation.
For instance, the development of constrained H-Phe-Phe-NH2 analogs has shown that such modifications can lead to compounds with not only high affinity but also enhanced pharmacokinetic profiles.
While a specific 3D pharmacophore model for SP(1-7) is not extensively detailed in the public domain, the principles of its development are well-established. By leveraging the wealth of SAR data, researchers can continue to refine their understanding of the spatial and electronic requirements for potent activity at the SP(1-7) binding site, paving the way for the design of the next generation of therapeutic agents.
In Vitro Experimental Approaches
In vitro methods provide a controlled environment to dissect the molecular and cellular mechanisms of SP(1-7) at a fundamental level. These approaches are essential for identifying receptor interactions, functional responses, and metabolic stability.
Cell-Based Functional Assays (e.g., Calcium Mobilization, Reporter Gene Assays)
Cell-based functional assays are employed to measure the physiological response of cells upon exposure to SP(1-7). These assays help to elucidate the signal transduction pathways activated by the peptide.
Calcium Mobilization Assays: Many G protein-coupled receptors (GPCRs), upon activation, trigger the release of intracellular calcium ([Ca²⁺]i). This response can be measured using fluorescent calcium indicators. Studies have used HEK293 cells expressing either the NK-1 receptor or the Mas-related G protein-coupled receptor X2 (MRGPRX2) to test the activity of SP metabolites. While full-length SP activates both receptors, SP(1-7) showed no significant activity in inducing calcium mobilization in these specific cell lines, even at high concentrations. researchgate.net This further distinguishes its signaling mechanism from that of its parent peptide. In contrast, other studies have shown that while SP increases both [Ca²⁺]i and cyclic AMP (cAMP), its metabolites, including N-terminal fragments, may lose the ability to increase cAMP while retaining the ability to mobilize calcium, suggesting biased agonism. physiology.orgnih.gov
Reporter Gene Assays: These assays link the activation of a specific signaling pathway to the expression of a reporter gene (e.g., luciferase or β-galactosidase). While not prominently featured in the specific literature for SP(1-7), this methodology is a standard tool for studying receptor activation and could be applied to screen for receptors and pathways responsive to SP(1-7).
Enzymatic Assays for Metabolism Studies
Understanding the metabolic fate of SP(1-7) is crucial for determining its stability and duration of action. Enzymatic assays are used to identify the enzymes responsible for both the formation of SP(1-7) from SP and its subsequent degradation.
The formation of SP(1-7) from SP is known to be mediated by enzymes such as neutral endopeptidase (NEP, also known as endopeptidase-24.11) and angiotensin-converting enzyme (ACE). nih.govahajournals.org The metabolism of SP can be studied in vitro using tissue homogenates, cell cultures, or purified enzymes. For instance, studies using bovine brain microvessel endothelial cells (BBMECs) as an in vitro model of the blood-brain barrier have investigated the metabolism of SP. nih.govsci-hub.se By incubating SP with these cells and analyzing the resulting metabolites over time using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can identify and quantify the fragments produced, including SP(1-7). nih.govsci-hub.se Such studies have identified SP(1-7) as one of the major metabolites formed at the blood-brain barrier. nih.gov
| Metabolite | Generating Enzyme(s) | Relative Abundance | Reference |
|---|---|---|---|
| Substance P (3-11) | Post-proline-cleaving enzyme | Major | nih.gov |
| Substance P (1-7) | Neutral Endopeptidase (NEP), ACE | Major | nih.gov |
| Substance P (1-4) | - | Minor | nih.gov |
| Substance P (5-11) | - | Minor | nih.gov |
Immunocytochemistry and Western Blotting for Protein Expression
Immunocytochemistry (ICC) and Western blotting are antibody-based techniques used to visualize the location and quantify the expression of specific proteins in cells and tissues, respectively. While these methods are not typically used to detect the SP(1-7) peptide directly, they are essential for studying the expression of proteins involved in its activity, such as its putative receptor or the enzymes involved in its metabolism.
Western Blotting: This technique can be used to measure changes in the expression levels of target proteins following treatment with SP(1-7) or its analogs. For example, researchers have used Western blotting to confirm the expression of the NK-1 receptor in various cell lines (like U87 glioblastoma cells) and to show its absence in others. pnas.orgresearchgate.net This method has also been applied to measure the expression of SP itself in spinal cord tissues from animal models of pain. nih.gov Furthermore, studies have used Western blotting to analyze the expression of proteins in signaling pathways, such as GSK-3β and β-catenin, that are modulated by SP. frontiersin.org
Immunocytochemistry (ICC): ICC allows for the microscopic visualization of the subcellular localization of proteins. It has been widely used to map the distribution of SP and its primary receptor, NK-1, in the nervous system. nih.govnih.govjneurosci.org For instance, ICC can reveal the co-localization of SP-containing nerve terminals with neurons expressing the NK-1 receptor in specific regions of the spinal cord. nih.gov This provides an anatomical basis for understanding the potential sites of action for both SP and its metabolites, including SP(1-7).
In Vivo Animal Models
In vivo animal models are indispensable for evaluating the physiological and behavioral effects of SP(1-7) in a complex biological system. Models of neuropathic pain have been particularly important for investigating the peptide's analgesic properties.
Models of Neuropathic Pain (e.g., Spared Nerve Injury, Chronic Constriction Injury)
Neuropathic pain, which arises from damage to the somatosensory nervous system, is often studied using rodent models that mimic aspects of the human condition. These models are characterized by persistent pain-like behaviors such as allodynia (pain from a normally non-painful stimulus) and hyperalgesia (exaggerated pain from a painful stimulus).
Spared Nerve Injury (SNI): The SNI model involves the transection and ligation of two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves), leaving the sural nerve intact. This procedure results in robust and long-lasting mechanical allodynia in the paw region innervated by the spared sural nerve. The SNI model has been used extensively to demonstrate the anti-allodynic effects of SP(1-7) and its synthetic analogs. nih.govresearchgate.netdiva-portal.org Behavioral testing, typically using von Frey filaments to measure the paw withdrawal threshold to a mechanical stimulus, is performed to quantify the analgesic effect.
Chronic Constriction Injury (CCI): In the CCI model, loose ligatures are placed around the common sciatic nerve, causing a partial nerve injury that leads to the development of thermal hyperalgesia and mechanical allodynia. nih.govnih.gov This model has been instrumental in showing that, in contrast to the pain-exacerbating effects of its parent peptide SP, SP(1-7) and its amidated analogue can produce a dose-dependent anti-allodynia effect that is selective for neuropathic pain. nih.gov Studies using the CCI model have also explored the downstream molecular changes associated with neuropathic pain, such as the expression of SP in the spinal cord. nih.gov
| Animal Model | Key Findings | Behavioral Outcome Measured | References |
|---|---|---|---|
| Spared Nerve Injury (SNI) | SP(1-7) and synthetic peptidomimetics produce significant anti-allodynic effects. | Mechanical Allodynia (von Frey test) | nih.govresearchgate.netdiva-portal.org |
| Chronic Constriction Injury (CCI) | SP(1-7) and its amidated analogue display dose-dependent, selective anti-allodynia. | Mechanical Allodynia, Thermal Hyperalgesia | nih.govnih.gov |
| Streptozotocin-induced Diabetes | SP(1-7) alleviates thermal and mechanical hypersensitivity. | Thermal Hyperalgesia, Mechanical Allodynia | diva-portal.org |
Behavioral Assays for Pain (e.g., Tail-flick, Hot Plate, Mechanical Allodynia Tests)
Behavioral assays are crucial for assessing the potential antinociceptive effects of Substance P (1-7) (TFA). These tests measure the response of animal models to noxious stimuli, allowing researchers to quantify the modulation of pain perception.
Tail-flick Test: This assay measures the latency of a rodent to move its tail away from a heat source. Studies have shown that intrathecal administration of Substance P (1-7) can increase the tail-flick latency in a dose-dependent manner in mice, suggesting a spinal antinociceptive effect. nih.gov For instance, one study found that while the parent peptide Substance P can facilitate the tail-flick reflex, the SP(1-7) fragment may be the active component responsible for this effect, initially causing a transient decrease in reaction time followed by a return to above control values. nih.gov Another study demonstrated that Substance P (1-7) attenuated the development of acute tolerance to the analgesic effect of morphine in the tail-flick assay. nih.gov
Hot Plate Test: Similar to the tail-flick test, the hot plate test assesses the animal's response latency to a thermal stimulus, in this case, a heated surface. This assay is used to evaluate the supraspinal analgesic effects of compounds.
Mechanical Allodynia Tests: These tests, such as the von Frey filament test, are used to assess mechanical sensitivity, which is particularly relevant in models of neuropathic pain. nih.govdiva-portal.orgfrontiersin.org Research has shown that Substance P (1-7) can alleviate mechanical hypersensitivity in animal models of neuropathic pain. diva-portal.orgresearchgate.net For example, intravenous administration of Substance P has been found to attenuate mechanical allodynia in the chronic constriction injury (CCI) model of neuropathic pain in mice. nih.gov The anti-allodynic effect of peripherally administered Substance P (1-7) and its amidated analog has also been demonstrated in a rat model of central neuropathic pain. researchgate.net
Table 1: Summary of Substance P (1-7) Effects in Pain-Related Behavioral Assays
| Assay | Animal Model | Route of Administration | Observed Effect |
|---|---|---|---|
| Tail-flick Test | Mouse | Intrathecal | Increased tail-flick latency nih.gov |
| Tail-flick Test | Rat | Intrathecal | Transient decrease, then increase in reaction time nih.gov |
| Tail-flick Test | Mouse | Intraperitoneal | Attenuation of acute morphine tolerance nih.gov |
| Mechanical Allodynia (von Frey) | Mouse (CCI model) | Intravenous | Attenuation of mechanical allodynia nih.gov |
| Mechanical Allodynia | Rat (Spinal cord injury) | Intraperitoneal | Alleviation of mechanical allodynia researchgate.net |
Models for Opioid Tolerance and Withdrawal
The N-terminal fragment of Substance P, SP(1-7), has been investigated for its role in modulating the development of opioid tolerance and the expression of withdrawal symptoms.
In models of morphine tolerance, studies have shown that Substance P (1-7) can attenuate the development of both acute and chronic tolerance to the analgesic effects of morphine. nih.govnih.gov For instance, intraperitoneal injections of SP(1-7) prior to morphine administration reduced the development of chronic morphine tolerance in rats. nih.gov Similarly, the fragment was found to attenuate the development of acute tolerance to morphine's analgesic effect in the tail-flick assay. nih.gov Research suggests that these effects may involve the dynorphin (B1627789) B and nociceptin/orphanin FQ systems, as SP(1-7) was found to alter the levels of these peptides in brain regions implicated in opioid tolerance. nih.gov
Regarding opioid withdrawal, Substance P (1-7) has been shown to inhibit the intensity of withdrawal reactions. nih.govdiva-portal.orgnih.gov In morphine-dependent rats, pretreatment with SP(1-7) was found to inhibit the intensity of withdrawal behaviors. diva-portal.org Furthermore, studies have observed that during naloxone-precipitated withdrawal in morphine-tolerant rats, the endogenous concentrations of SP(1-7) are significantly elevated in brain regions such as the ventral tegmental area, hypothalamus, and the spinal cord. nih.gov This suggests an endogenous modulatory mechanism where the increased production of SP(1-7) may counteract the withdrawal symptoms. nih.gov
Behavioral Paradigms for Anxiety and Mood
The role of the Substance P system in anxiety and mood disorders has been a subject of significant research, with studies extending to its fragments like SP(1-7).
Animal models of anxiety, such as the elevated plus-maze and predator confrontation tests, are used to investigate the anxiolytic or anxiogenic potential of compounds. nih.govnih.gov Research in non-human primates (marmosets) has demonstrated that systemic administration of Substance P (1-7) produces anxiolytic-like effects. nih.gov In a predator confrontation model, SP(1-7) dose-dependently reversed fear-induced avoidance behavior and increased exploratory behaviors. nih.gov In rats, it has been shown that while Substance P itself can have anxiogenic effects when microinjected into specific brain regions like the medial nucleus of the amygdala, antagonists of its receptor can block stress-induced anxiety-like behavior. nih.gov Mice with a targeted deletion of the gene encoding Substance P have been found to be less fearful in several animal models of anxiety. nih.gov
In the context of mood, particularly depression, the Substance P system has also been implicated. nih.govbiorxiv.org Animal models such as the forced swimming test and tail-suspension test are used to assess depression-like behaviors. nih.gov Mice lacking the gene for Substance P production were more active in these tests, suggesting that the tachykinin system is a powerful mediator of depression-like behaviors. nih.gov While direct studies on SP(1-7) in these specific depression models are less common, the broader involvement of the Substance P system in mood regulation provides a strong rationale for its investigation.
Microdialysis for Neurotransmitter Release Monitoring
In vivo microdialysis is a powerful technique used to monitor the extracellular concentrations of neurotransmitters and neuropeptides in specific brain regions of freely moving animals. This methodology has been employed to study the effects of Substance P (1-7) on neurotransmitter systems.
For example, microdialysis studies have been used to examine the interaction between Substance P (1-7) and the dopamine (B1211576) system, which is relevant to its role in opioid addiction. diva-portal.org Research has shown that pretreatment of morphine-dependent rats with SP(1-7) stimulates dopamine release in the nucleus accumbens. diva-portal.org This technique allows for the direct measurement of how SP(1-7) modulates the release of key neurotransmitters involved in reward and addiction processes.
Furthermore, microdialysis has been utilized to demonstrate that emotional stressors can trigger the release of Substance P in specific brain areas. nih.govpnas.org For instance, a pronounced and long-lasting increase in Substance P release was observed in the medial nucleus of the amygdala in response to immobilization stress in rats. nih.gov This highlights the utility of microdialysis in understanding the dynamic changes in neuropeptide levels in response to physiological and psychological stimuli.
Autoradiography for Receptor Distribution
Autoradiography is a technique used to visualize the distribution and density of receptors or binding sites in tissue sections by using a radiolabeled ligand. This method has been instrumental in mapping the binding sites for Substance P and its receptors in the central nervous system, providing anatomical context for the actions of SP(1-7).
Studies using [125I] Bolton Hunter labeled Substance P have mapped the distribution of SP binding sites in the spinal cord. jneurosci.org These binding sites are found in regions associated with pain transmission and autonomic control, such as the dorsal horn and the intermediolateral cell column. jneurosci.org The localization of these binding sites often parallels the distribution of Substance P-containing nerve fibers. jneurosci.org
More broadly, autoradiography has been used to determine the location of neurokinin-1 (NK1) receptors, the primary receptor for Substance P, in various brain regions. nih.govplos.org The distribution of these receptors in areas like the amygdala and other limbic structures provides a neuroanatomical basis for the involvement of the Substance P system in anxiety and stress responses. researchgate.net By identifying the specific nuclei and layers where these receptors are concentrated, autoradiography helps to pinpoint the potential sites of action for Substance P and its fragments. nih.gov
Advanced Research Techniques
Mass Spectrometry for Peptide Identification and Quantification (e.g., HPLC-MS)
Mass spectrometry, particularly when coupled with high-performance liquid chromatography (HPLC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a highly sensitive and specific technique for the identification and quantification of peptides like Substance P (1-7) in biological samples. nih.govsci-hub.sedoi.org
This methodology allows for the separation of Substance P from its various metabolites, including SP(1-7), and their subsequent detection based on their mass-to-charge ratio. nih.govphysiology.org LC-MS/MS is considered the method of choice for the quantitative analysis of such peptides. nih.govsci-hub.se The technique is capable of detecting all metabolites of Substance P and is not limited to a specific functional group, unlike some immunoassay methods. nih.govsci-hub.se
Researchers have developed and validated LC-MS/MS methods for the determination of Substance P and its metabolites in various biological matrices, including cell culture samples and plasma. sci-hub.seuni-duesseldorf.de These methods often involve an electrospray ionization source in the positive mode, which is well-suited for the hydrophilic and ionic nature of these peptides, thereby enhancing the sensitivity of the assay. nih.govsci-hub.se
Table 2: HPLC-MS Parameters for Substance P Metabolite Analysis
| Parameter | Description |
|---|---|
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.govnih.gov |
| Column | Kromasil C18 (150 × 2.0 mm, 5 µm) nih.govphysiology.org |
| Mobile Phase A | Water with 0.1% formic acid nih.govphysiology.org |
| Mobile Phase B | Acetonitrile with 0.1% formic acid nih.govphysiology.org |
| Ionization | Electrospray Ionization (ESI), positive mode nih.govsci-hub.se |
| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |
The application of HPLC-MS has been crucial in metabolic studies, for instance, in investigating the breakdown of Substance P at the blood-brain barrier. nih.govsci-hub.se Such studies have identified SP(1-7) as one of the metabolites generated. nih.gov
Q & A
Q. How can researchers ensure compliance with ethical guidelines when using Substance P (1-7)(TFA) in animal studies?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for preclinical reporting. Include ethical oversight statements (IACUC approval) and justify sample sizes using power analysis. Report attrition rates and humane endpoints explicitly . For translational studies, address potential peptide immunogenicity in primates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
